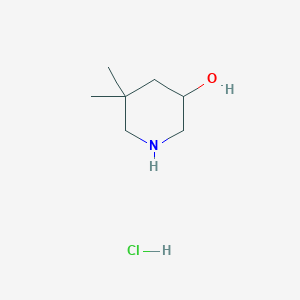![molecular formula C17H12ClF3N4O2 B2426091 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide CAS No. 303153-06-2](/img/structure/B2426091.png)
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide is a useful research compound. Its molecular formula is C17H12ClF3N4O2 and its molecular weight is 396.75. The purity is usually 95%.
BenchChem offers high-quality 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Prodrug Development : A study by Patterson, Cheung, & Ernest (1992) investigated the synthesis of a compound related to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide. The research focused on creating a new prodrug for an antiarthritic agent, emphasizing the transformation of the compound through metabolic processes.
Herbicidal Applications : Studies have explored the use of compounds structurally related to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide in herbicidal formulations. Buhler and Burnside (1984) Buhler & Burnside (1984) examined the phytotoxicity of similar compounds, indicating their potential use in controlling undesirable vegetation.
Antitumor Activity : The antitumor potential of related trifluoromethylpyridine derivatives was investigated by Maftei et al. (2016) Maftei et al. (2016). Their study involved the synthesis and evaluation of these compounds for their in vitro anticancer activity, highlighting the potential of such compounds in medical applications.
Fungicidal Properties : The compound's fungicidal properties were examined by Jeon, Kim, Lee, & Kim (2013) Jeon, Kim, Lee, & Kim (2013). They analyzed the structure and interactions within a closely related fungicide, providing insights into its potential use in agricultural and horticultural practices.
Cell Cycle and Division Studies : Kim and Bendixen (1987) Kim & Bendixen (1987) investigated the effects of compounds structurally similar to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide on cell cycle and division. Their research provides valuable insights into the biological effects of these compounds at the cellular level.
Synthetic Applications in Organic Chemistry : Sato, Nishino, & Kurosawa (1987) Sato, Nishino, & Kurosawa (1987) explored the reactions involving structurally similar compounds, contributing to the field of organic synthesis and chemical transformations.
Insecticidal Properties : Henrick et al. (1980) Henrick et al. (1980) researched the insecticidal properties of compounds related to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide, highlighting their potential use in pest control.
Soil Herbicidal Activity : Buhler and Burnside (1984) Buhler & Burnside (1984) also examined the soil herbicidal activity of structurally similar compounds, offering insights into their effectiveness and potential environmental impacts.
Heterocyclic Compound Synthesis : Research by Yang et al. (2013) Yang et al. (2013) delved into the synthesis of heterocyclic compounds related to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide, expanding the range of synthetic methods and applications in chemistry.
Cannabinoid Receptor Agonist Development : de Vry et al. (2004) de Vry et al. (2004) investigated a compound with structural similarities to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide as a novel cannabinoid receptor partial agonist. Their research contributes to the understanding of such compounds in the context of pain management and therapeutic applications.
特性
IUPAC Name |
(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c1-9(13(7-22)15(23)26)25-11-2-4-12(5-3-11)27-16-14(18)6-10(8-24-16)17(19,20)21/h2-6,8,25H,1H3,(H2,23,26)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWIXXIWVNCOB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
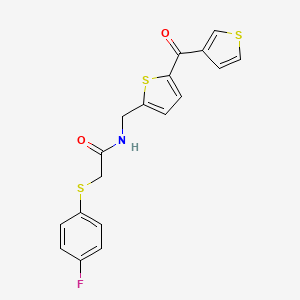
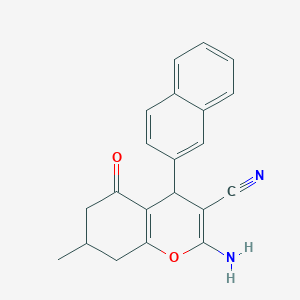
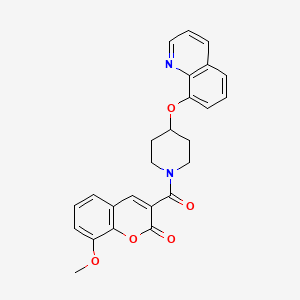
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
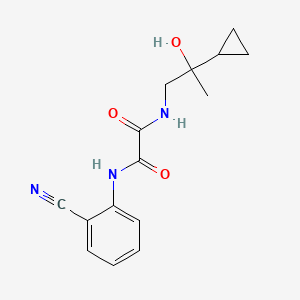
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

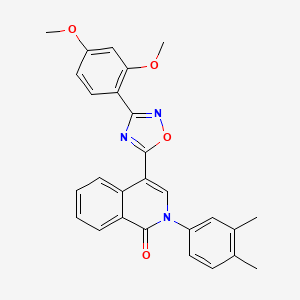
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)
